molecular formula C8H9N5O2S B5739565 2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide

2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B5739565
M. Wt: 239.26 g/mol
InChI Key: RJRPIGYBLCUDEZ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5, an amino group at position 4, and a thioacetamide moiety at position 3. Its synthesis typically involves condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions, as described in .

Pharmacologically, this compound has demonstrated anti-inflammatory and anti-exudative activities in preclinical models. For instance, derivatives of this scaffold exhibited anti-inflammatory effects comparable to diclofenac sodium in rat formalin edema models, with one derivative showing 1.28-fold higher activity than the reference drug .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c9-6(14)4-16-8-12-11-7(13(8)10)5-2-1-3-15-5/h1-3H,4,10H2,(H2,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPIGYBLCUDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Substituents on the Triazole Ring

  • 4-Ethyl-5-(2-furyl) Derivatives: 2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide () features a 3-methylphenyl acetamide group. 2-(4-Ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives exhibited moderate acetylcholinesterase (AChE) inhibition (IC50: 14.29–43.94 µM), highlighting the role of chloroaryl substituents in enzyme binding .
  • 4-Phenyl-5-(3-chlorophenyl) Derivatives :

    • These analogs demonstrated stronger AChE inhibition (e.g., compound 141: IC50 = 5.41 µM), suggesting that bulky aryl groups at position 4 enhance enzyme interaction .

Substituents on the Acetamide Moiety

  • N-Aryl Modifications: N-(3-Methylphenyl) Derivatives: The compound AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) showed superior anti-inflammatory activity (1.28× diclofenac) . Replacing pyridyl with furyl may alter hydrogen-bonding interactions but retains anti-inflammatory efficacy . These compounds displayed melting points >200°C, indicating high crystallinity .

Heterocyclic Replacements for Furan

  • Pyridyl vs. Furan : Pyridyl-containing analogs (e.g., AS111) showed stronger cyclooxygenase-2 (COX-2) inhibition due to aromatic π-π stacking, whereas furan derivatives rely on hydrophobic interactions .
  • Thiophene and Trifluoromethyl Substitutions :
    • Thiophene-containing analogs (e.g., 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide) were synthesized but lacked explicit activity data .
    • Trifluoromethyl-substituted triazoles (e.g., ) likely enhance metabolic stability via electron-withdrawing effects .

Pharmacological Potency

Compound Target Activity IC50 or Efficacy Reference
2-(4-Amino-5-(2-furyl)-triazolylthio)acetamide Anti-inflammatory Comparable to diclofenac
AS111 (pyridyl analog) Anti-inflammatory 1.28× diclofenac
Compound 141 (chlorophenyl) AChE inhibition 5.41 µM
9c (4-bromophenyl) Structural data only N/A

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